molecular formula C11H12ClNO4S B1525022 Benzyl 3-(chlorosulfonyl)azetidine-1-carboxylate CAS No. 1311315-85-1

Benzyl 3-(chlorosulfonyl)azetidine-1-carboxylate

Cat. No.: B1525022
CAS No.: 1311315-85-1
M. Wt: 289.74 g/mol
InChI Key: NUARHOWMZKPZDM-UHFFFAOYSA-N
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Description

Benzyl 3-(chlorosulfonyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C11H12ClNO4S. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a chlorosulfonyl group and a benzyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 3-(chlorosulfonyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with chlorosulfonyl reagents. One common method includes the reaction of 3-hydroxyazetidine-1-carboxylate with chlorosulfonyl isocyanate under controlled conditions to introduce the chlorosulfonyl group . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the product .

Scientific Research Applications

Synthetic Chemistry Applications

Benzyl 3-(chlorosulfonyl)azetidine-1-carboxylate serves as a building block for synthesizing more complex molecules, particularly in drug discovery. The chlorosulfonyl moiety allows for diverse chemical modifications, facilitating the formation of various derivatives that can be tailored for specific biological activities .

Pharmaceutical Applications

While specific biological activity data for this compound is limited, compounds containing azetidine rings often exhibit interesting pharmacological properties. The chlorosulfonyl group may enhance biological activity by increasing the compound's reactivity with biological targets. Preliminary studies suggest that similar compounds have shown antibacterial and antifungal activities, indicating potential therapeutic applications .

Potential Therapeutic Uses

  • Antimicrobial Activity : Compounds with azetidine structures have been investigated for their ability to inhibit bacterial growth.
  • Antifungal Activity : Similar derivatives have shown effectiveness against fungal pathogens, suggesting that this compound may also possess such properties.

Interaction Studies

Research indicates that this compound interacts with various nucleophiles and electrophiles. These interactions are crucial for understanding how this compound can be utilized in synthetic pathways and its potential interactions with biological systems. Such studies can reveal significant biological interactions that may lead to novel therapeutic agents .

Comparative Analysis with Related Compounds

To better understand its applications, it is useful to compare this compound with similar compounds:

Compound NameStructureKey Applications
Benzyl 3-(aminomethyl)azetidine-1-carboxylateStructureBuilding block in organic synthesis, potential bioactive compound
Benzyl 3-((chlorosulfonyl)methyl)piperidine-1-carboxylateStructureEnzyme inhibition studies, protein modifications

Mechanism of Action

The mechanism of action of benzyl 3-(chlorosulfonyl)azetidine-1-carboxylate involves its reactive chlorosulfonyl group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows it to modify proteins, enzymes, and other biomolecules, potentially altering their function and activity . The molecular targets and pathways involved depend on the specific application and the nature of the biological system being studied .

Biological Activity

Benzyl 3-(chlorosulfonyl)azetidine-1-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

This compound features:

  • Azetidine Ring : A four-membered nitrogen-containing heterocycle that provides a rigid framework.
  • Chlorosulfonyl Group : This moiety enhances the compound's reactivity, potentially allowing it to interact with various biological targets.
  • Carboxylate Functional Group : This group is often associated with biological activity, particularly in drug design.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The chlorosulfonyl group may mimic natural substrates, allowing the compound to bind to active sites on enzymes, thereby modulating their activity.
  • Receptor Interaction : The azetidine ring's rigidity could enhance specificity and potency in binding to receptors involved in various biological pathways.

Biological Activity

Research indicates that compounds containing azetidine rings often exhibit a range of biological activities, including:

  • Antibacterial Properties : Similar azetidine derivatives have shown effectiveness against bacterial strains, suggesting potential applications in treating infections.
  • Antiviral Activity : Some related compounds have demonstrated inhibitory effects against viruses, highlighting a possible role in antiviral drug development.
  • Anti-inflammatory Effects : Azetidine derivatives are known for their ability to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.

Case Studies and Experimental Data

  • Antiviral Screening :
    • A study evaluated azetidinone derivatives for antiviral activity against DNA and RNA viruses. Compounds similar to this compound exhibited moderate inhibitory effects against human coronaviruses and influenza viruses, with EC50 values indicating effective concentrations for viral inhibition .
  • Antibacterial Activity :
    • Azetidinone derivatives have been recognized for their antibacterial properties. For instance, compounds derived from the azetidine framework demonstrated significant inhibition against various bacterial strains, reinforcing the potential of this compound as an antibacterial agent .
  • Mechanistic Studies :
    • Investigations into the mechanism of action revealed that azetidine derivatives could act as allosteric inhibitors of key enzymes involved in cancer cell proliferation. This suggests that this compound might also play a role in cancer therapy by inhibiting tumor growth through enzyme modulation .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

Compound NameAntibacterial ActivityAntiviral ActivityMechanism of Action
This compoundModerateModerateEnzyme inhibition, receptor interaction
Benzyl 3-(ethanesulfonyl)azetidine-1-carboxylateHighLowEnzyme inhibition
N-substituted azetidinonesHighHighAllosteric modulation

Properties

IUPAC Name

benzyl 3-chlorosulfonylazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO4S/c12-18(15,16)10-6-13(7-10)11(14)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUARHOWMZKPZDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)OCC2=CC=CC=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311315-85-1
Record name benzyl 3-(chlorosulfonyl)azetidine-1-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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